molecular formula C9H7N2O+ B12554988 3-Oxo-2,3-dihydro-1H-indene-5-diazonium CAS No. 143035-10-3

3-Oxo-2,3-dihydro-1H-indene-5-diazonium

Cat. No.: B12554988
CAS No.: 143035-10-3
M. Wt: 159.16 g/mol
InChI Key: SDAKGQVMXVRLMU-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-indene-5-diazonium is a specialized chemical building block based on the privileged 1H-indene scaffold. This structure is of significant interest in medicinal chemistry and materials science. While specific studies on this exact diazonium salt are not readily available, its core structure is closely related to indane-1,3-dione and indanone derivatives, which are recognized as versatile intermediates for constructing biologically active compounds and functional organic materials . The diazonium functional group (-N2+) makes this compound a highly reactive intermediate, particularly suitable for transition-metal-free coupling reactions. It can be used to introduce the 3-oxo-2,3-dihydro-1H-inden-5-yl moiety into more complex molecules, facilitating the exploration of structure-activity relationships in drug discovery or the development of novel conjugated systems for electronic applications. Researchers value this scaffold for its potential in synthesizing diverse heterocyclic systems, including various azoles like oxazoles and thiazoles, which are common motifs in FDA-approved drugs and functional materials . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143035-10-3

Molecular Formula

C9H7N2O+

Molecular Weight

159.16 g/mol

IUPAC Name

3-oxo-1,2-dihydroindene-5-diazonium

InChI

InChI=1S/C9H7N2O/c10-11-7-3-1-6-2-4-9(12)8(6)5-7/h1,3,5H,2,4H2/q+1

InChI Key

SDAKGQVMXVRLMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)[N+]#N

Origin of Product

United States

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 3 Oxo 2,3 Dihydro 1h Indene 5 Diazonium

Pathways Involving Aryl Radical Intermediates

The decomposition of aryldiazonium salts can proceed via homolytic cleavage of the C-N bond, leading to the formation of highly reactive aryl radicals. This process is particularly relevant for diazonium salts bearing electron-withdrawing substituents, such as the 3-oxo-2,3-dihydro-1H-indene-5-diazonium, which can facilitate the generation of the corresponding aryl radical.

Single-Electron Transfer Processes and Aryl Radical Generation

The formation of the 3-oxo-2,3-dihydro-1H-inden-5-yl radical from its corresponding diazonium salt can be initiated through single-electron transfer (SET) from a suitable donor. This process involves the transfer of an electron to the diazonium cation, which then undergoes rapid fragmentation, releasing dinitrogen gas and forming the aryl radical.

Various methods can be employed to induce this SET process, including the use of reducing metal salts, electrochemical methods, or photoredox catalysis. nih.gov For instance, photoredox catalysis using compounds like eosin (B541160) Y under visible light irradiation has been shown to be effective in generating aryl radicals from diazonium salts bearing electron-withdrawing groups. nih.gov The electron-withdrawing keto group in this compound is expected to lower the reduction potential of the diazonium ion, making it more susceptible to reduction and subsequent radical formation. Theoretical studies have shown that phenyl radicals with electron-withdrawing groups react faster, a correlation attributed to the field effect which stabilizes the accumulation of electron density at the reacting carbon center. longdom.org

Table 1: Effect of Substituents on Aryl Radical Generation from Aryldiazonium Salts This table illustrates the general trend of how different substituents on an aryldiazonium salt can influence the rate of aryl radical generation, which is a key consideration for the reactivity of this compound.

Substituent TypeExampleEffect on Radical Generation
Electron-Withdrawing-NO₂, -CN, -C(O)RAccelerates
Electron-Donating-OCH₃, -CH₃, -OHDecelerates
Halogen-F, -Cl, -BrGenerally Accelerates

This is a generalized table based on established principles of physical organic chemistry. Specific rates for this compound are not available in the provided search results.

Investigation of Radical Trapping and Recombination Events

The transient nature of the 3-oxo-2,3-dihydro-1H-inden-5-yl radical necessitates the use of radical trapping techniques for its detection and characterization. Spin traps, such as phenyl-N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), are commonly employed to form more stable radical adducts that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. uobaghdad.edu.iqunb.ca The hyperfine splitting constants of the resulting EPR spectrum can provide structural information about the trapped radical.

In the absence of specific trapping agents, the generated indenyl radicals can undergo various recombination and propagation reactions. These can include dimerization to form biaryl compounds, or reaction with the solvent or other species present in the reaction mixture. The specific products formed will depend on the reaction conditions and the relative rates of the competing reaction pathways.

Solvent and Additive Effects on Radical Dediazonization

The choice of solvent can significantly impact the course of dediazonization reactions. Solvents can influence the stability of the diazonium salt, the rate of radical formation, and the subsequent reaction pathways of the generated radical. For instance, in nucleophilic solvents, heterolytic dediazonization to form an aryl cation may compete with the homolytic pathway. The use of non-nucleophilic solvents can favor the radical pathway.

Additives can also play a crucial role. For example, the presence of a base can influence the reaction mechanism. Furthermore, the addition of specific radical initiators or inhibitors can be used to control the radical chain process.

Electrophilic Aromatic Substitution Dynamics

Beyond radical pathways, this compound can act as an electrophile in aromatic substitution reactions, most notably in azo coupling.

Azo Coupling Reactions with Electron-Rich Nucleophiles

Azo coupling is a classic reaction of aryldiazonium salts where the diazonium cation acts as an electrophile and attacks an electron-rich aromatic compound, the coupling component. wikipedia.org This reaction leads to the formation of an azo compound, characterized by the -N=N- linkage, which often results in highly colored products used as dyes. longdom.orgnih.gov

The coupling partner is typically a phenol (B47542), a naphthol, an aniline (B41778), or a similarly activated aromatic or heterocyclic system. wikipedia.orgnih.gov The reaction with phenols is generally carried out under mildly alkaline conditions (pH 9-10), which deprotonates the phenol to the more nucleophilic phenoxide ion. stackexchange.comchemguide.co.uk Conversely, coupling with anilines is typically performed under mildly acidic conditions (pH 4-5) to prevent the competing N-coupling at the amino group while still having a sufficient concentration of the free amine to act as a nucleophile. stackexchange.com

The position of the azo coupling on the aromatic ring of the nucleophile is governed by the directing effects of the activating group. For phenols and anilines, the coupling typically occurs at the para position to the hydroxyl or amino group. rdd.edu.iq If the para position is blocked, coupling will occur at an available ortho position, though generally at a slower rate. wikipedia.org

The kinetics of azo coupling reactions are influenced by several factors, including the electrophilicity of the diazonium salt, the nucleophilicity of the coupling component, the pH of the reaction medium, and the temperature. The presence of the electron-withdrawing keto group in this compound would be expected to increase the electrophilicity of the diazonium ion, thereby increasing the rate of the azo coupling reaction compared to an unsubstituted benzenediazonium (B1195382) salt.

Table 2: General pH Conditions for Azo Coupling Reactions This table outlines the typical pH conditions required for the successful azo coupling of diazonium salts with common electron-rich nucleophiles.

Coupling ComponentOptimal pH RangeRationale
Phenols9 - 10Formation of the more nucleophilic phenoxide ion. stackexchange.comchemguide.co.uk
Anilines4 - 5Prevents N-coupling and deactivation of the ring by protonation of the amino group. stackexchange.com

This is a generalized table based on established principles of azo coupling reactions. Specific kinetic data for this compound are not available in the provided search results.

pH Dependency in Azo Coupling of this compound

The azo coupling reaction involves an electrophilic attack by the diazonium ion on an activated aromatic ring, such as a phenol or an aniline derivative. The this compound cation acts as a weak electrophile. youtube.com Consequently, the reaction necessitates a strongly activated, electron-rich coupling partner. The pH of the reaction medium is a critical parameter that governs the rate and success of the coupling reaction by modulating the reactivity of both the diazonium salt and the aromatic substrate.

For coupling with phenols, the reaction is typically conducted in a mildly alkaline solution (pH > 7). In this environment, the phenol is deprotonated to form the more strongly activating phenoxide ion, which is a superior nucleophile. However, the pH must be carefully controlled, as excessively high pH can lead to the conversion of the diazonium ion into an unreactive diazohydroxide or diazotate anion.

Conversely, when coupling with aromatic amines, the reaction is carried out in a slightly acidic medium (pH 4-7). This ensures that a sufficient concentration of the free amine is present to act as a nucleophile. If the solution is too acidic, the amine will be fully protonated to its non-nucleophilic ammonium (B1175870) salt. If the solution is not acidic enough, the concentration of the diazonium cation decreases.

The interplay of pH on the coupling partners is summarized in the table below.

Coupling PartnerOptimal pH RangeRationale
Phenols8 - 10Deprotonates phenol to the more nucleophilic phenoxide ion.
Aromatic Amines4 - 7Ensures the presence of the free amine for nucleophilic attack while maintaining the diazonium ion concentration.

Meerwein Arylation with Unsaturated Substrates

The Meerwein arylation is a radical-based reaction that facilitates the addition of an aryl group from a diazonium salt to an electron-deficient alkene or alkyne. numberanalytics.comwikipedia.org In this process, the this compound salt can be used to introduce the indanone moiety across a double or triple bond. The general mechanism involves the reduction of the diazonium salt to an aryl radical, which then adds to the unsaturated substrate. wikipedia.org The resulting radical intermediate is subsequently oxidized and can undergo elimination or capture by a nucleophile to yield the final product. wikipedia.org

Transition Metal Catalysis in Meerwein Arylation

The classic Meerwein arylation is traditionally catalyzed by copper(I) salts, such as copper(I) chloride or bromide. numberanalytics.comnih.gov The Cu(I) species initiates the reaction by reducing the diazonium salt to generate the key aryl radical and nitrogen gas, being itself oxidized to copper(II). numberanalytics.com The Cu(II) species then plays a role in the termination step, oxidizing the alkyl radical intermediate to a carbocation, which leads to the final product and regenerates the Cu(I) catalyst. numberanalytics.com While effective, this classic method often requires high catalyst loadings and can result in moderate yields. nih.gov

Modern advancements have introduced alternative catalytic systems. Photocatalysis, using complexes of ruthenium or other metals, has emerged as a powerful method for initiating Meerwein arylations under mild conditions. nih.govbris.ac.uknih.gov Visible light irradiation excites the photocatalyst, which then reduces the diazonium salt via a single-electron transfer, offering an efficient and often higher-yielding alternative to traditional copper catalysis. nih.govnih.gov

Catalyst TypeExampleRoleKey Features
Classic Metal Salt Copper(I) Chloride (CuCl)Reduces diazonium salt to aryl radical. numberanalytics.comnih.govWell-established, requires thermal conditions, may need high catalyst loading. nih.gov
Photoredox Catalyst [Ru(bpy)₃]Cl₂Reduces diazonium salt via photoinduced electron transfer. nih.govbris.ac.ukMild conditions (ambient temp.), low catalyst loading, often high yields. nih.gov
Scope and Limitations with Varying Alkene Substituents

The success of the Meerwein arylation is highly dependent on the nature of the alkene substrate. The reaction is most efficient with alkenes bearing electron-withdrawing groups (EWGs), which render the double bond electron-poor and more susceptible to attack by the aryl radical. wikipedia.org

Scope:

Activated Alkenes: Substrates like acrylic acid, acrylonitrile, and styrenes substituted with EWGs react smoothly. wikipedia.orgbris.ac.uk

Functional Group Tolerance: The reaction is known to tolerate a wide array of functional groups on both the diazonium salt and the alkene, including esters, halides, and nitro groups. bris.ac.uk This allows for the synthesis of complex, functionalized molecules.

Limitations:

Electron-Rich Alkenes: Alkenes with electron-donating groups are generally poor substrates for the Meerwein arylation as they are less reactive towards the electrophilic aryl radical.

Stereoselectivity: The reaction often produces a mixture of (E) and (Z) isomers in the final vinylarene product, which may necessitate subsequent purification steps.

Side Reactions: Polymerization of the alkene substrate can be a significant side reaction, competing with the desired arylation pathway.

Alkene SubstrateSubstituent TypeExpected Reactivity in Meerwein Arylation
Acrylic AcidElectron-Withdrawing (-COOH)High
StyreneNeutral (-Ph)Moderate to High
AcrylonitrileElectron-Withdrawing (-CN)High
1-HexeneElectron-Donating (Alkyl)Low to None

Nucleophilic Substitution of the Diazonium Group

The diazonium group (-N₂⁺) is one of the most effective leaving groups in organic chemistry because its departure results in the formation of highly stable dinitrogen (N₂) gas. masterorganicchemistry.comorgoreview.com This property makes aryl diazonium salts, including this compound, highly valuable intermediates for introducing a wide variety of substituents onto an aromatic ring through nucleophilic substitution. numberanalytics.comchemguide.co.uk These transformations provide synthetic routes that are often not feasible through direct electrophilic aromatic substitution. wikipedia.org

Sandmeyer-Type Transformations

The Sandmeyer reaction is a cornerstone of diazonium chemistry, providing a reliable method for the substitution of the diazonium group with halides (chloro, bromo) and cyano groups. wikipedia.orgnih.gov The reaction is characterized by the use of a copper(I) salt as a catalyst or reagent. masterorganicchemistry.comwikipedia.org The mechanism is believed to proceed via a radical pathway, initiated by a single-electron transfer from the copper(I) salt to the diazonium ion. masterorganicchemistry.com

Halogenation Reactions (Chloro, Bromo)

The Sandmeyer reaction is widely employed to synthesize aryl chlorides and bromides from the corresponding diazonium salts with high efficiency. youtube.comnih.gov To synthesize 5-chloro-2,3-dihydro-1H-inden-1-one, the this compound salt is treated with copper(I) chloride (CuCl) dissolved in hydrochloric acid. Similarly, the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-one is achieved by reacting the diazonium salt with copper(I) bromide (CuBr) in hydrobromic acid. masterorganicchemistry.com These reactions typically proceed smoothly at slightly elevated temperatures, releasing nitrogen gas and yielding the desired aryl halide. chemguide.co.uk

Recent developments have also explored metal-free photochemical alternatives for these halogenations, which can offer high selectivity and avoid the use of copper catalysts. nih.gov

Desired ProductReagentsReaction Name
5-Chloro-2,3-dihydro-1H-inden-1-oneCopper(I) Chloride (CuCl) / HClSandmeyer Reaction
5-Bromo-2,3-dihydro-1H-inden-1-oneCopper(I) Bromide (CuBr) / HBrSandmeyer Reaction
Cyanation Reactions

The conversion of this compound to 5-cyano-1-indanone is classically achieved via the Sandmeyer reaction. byjus.commasterorganicchemistry.com This transformation is a type of substitution reaction that utilizes copper(I) salts, specifically copper(I) cyanide (CuCN), as a reagent or catalyst to introduce a nitrile group onto the aromatic core. byjus.comgeeksforgeeks.org

The reaction is initiated by the formation of the diazonium salt from the corresponding primary aromatic amine. geeksforgeeks.org The core of the Sandmeyer reaction mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt. jk-sci.com This transfer generates a diazonium radical and copper(II). The diazonium radical readily loses a molecule of nitrogen gas (N₂) to form a stable aryl radical intermediate. geeksforgeeks.orgjk-sci.com This newly formed 3-oxo-1H-inden-5-yl radical then reacts with the cyanide ligand from the copper(II) cyanide complex, yielding the final product, 5-cyano-1-indanone, and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue. jk-sci.com

Table 1: Sandmeyer Cyanation of this compound

ReactantReagentProductReaction Type
This compoundCopper(I) Cyanide (CuCN)5-cyano-1-indanoneSandmeyer Reaction

Balz-Schiemann Reaction for Fluorination

The introduction of a fluorine atom onto the indanone scaffold from this compound is accomplished through the Balz-Schiemann reaction. This method is a cornerstone for the synthesis of aryl fluorides from primary aromatic amines. libretexts.org The reaction proceeds by treating the aqueous solution of the diazonium salt with tetrafluoroboric acid (HBF₄) or other tetrafluoroborate (B81430) salts. masterorganicchemistry.com This results in the precipitation of the corresponding diazonium tetrafluoroborate salt, which is often stable enough to be isolated. libretexts.org

The key step in the Balz-Schiemann reaction is the thermal decomposition of the isolated this compound tetrafluoroborate. Gentle heating of the salt causes the loss of nitrogen gas and boron trifluoride (BF₃), leading to the formation of the desired product, 5-fluoro-1-indanone. masterorganicchemistry.com The mechanism is believed to proceed through an aryl cation intermediate which then abstracts a fluoride (B91410) ion from the BF₄⁻ counterion. libretexts.org

Reductive Dediazonization to C-H Bonds

In some synthetic pathways, it is necessary to remove the amino group from which the diazonium salt was derived, effectively replacing it with a hydrogen atom. This transformation, known as reductive dediazonization (or hydrodediazoniation), can be performed on this compound to yield 1-indanone. A common and effective reagent for this purpose is hypophosphorous acid (H₃PO₂). masterorganicchemistry.comlibretexts.org

Unlike the ion-mediated Sandmeyer or Schiemann reactions, the reduction with hypophosphorous acid is understood to proceed via a free radical chain mechanism. libretexts.orgresearchgate.net The reaction is initiated, and the diazonium group is replaced by a hydrogen atom from the reagent, releasing nitrogen gas in the process. This method provides a powerful tool for removing a directing group after it has served its synthetic purpose. libretexts.org

Phenol Formation via Hydrolysis (Phenolverkochung)

The diazonium group of this compound can be replaced by a hydroxyl group to form 5-hydroxy-1-indanone. The traditional method for this transformation involves heating the diazonium salt in a strongly acidic aqueous solution. jk-sci.com This process, often referred to as "Phenolverkochung" (phenol cook-up), forces the substitution of the diazonium group by water, which acts as the nucleophile. masterorganicchemistry.com

This reaction is mechanistically distinct from the copper-catalyzed substitutions and is believed to proceed through the formation of a high-energy aryl cation upon the thermal expulsion of N₂. This cation is then rapidly trapped by water to form the corresponding phenol after deprotonation.

N-Insertion and Ring Expansion Reactions with Cyclic Ketones

Recent research has unveiled a novel and powerful transformation involving the reaction of diazonium salts with cyclic ketones, such as indanones. This reaction results in an oxidative nitrogen insertion and subsequent ring expansion, converting the carbocyclic indanone framework into a nitrogen-containing heterocyclic structure. nih.gov

Oxidative Nitrogen Insertion into Indanones

When this compound (or other aryldiazonium salts) reacts with an indanone, it can undergo a formal nitrogen insertion into the ketone's carbon skeleton. nih.govnih.gov This process transforms the five-membered ring of the indanone into a six-membered isoquinolinone, a valuable scaffold in medicinal chemistry. nih.govresearchgate.net

The mechanism is proposed to initiate with an α-diazenylation of the indanone, followed by a ring expansion cascade that proceeds through an N-iminoaziridinium intermediate. nih.govresearchgate.netresearchgate.net This sequence effectively inserts one of the nitrogen atoms from the diazonium salt into the ring structure. The resulting N-aminoamide products can be further transformed, for instance, through N-N bond cleavage, highlighting the synthetic utility of this method for skeletal editing of complex molecules. nih.gov

Brønsted Acid Autocatalysis in N-Insertion Processes

A fascinating aspect of the N-insertion reaction of diazonium salts into indanones is its autocatalytic nature. nih.gov Studies have shown that the reaction exhibits a noticeable induction period, after which the conversion to the ring-expanded product accelerates significantly. nih.gov This behavior suggests that a product of the reaction acts as a catalyst for the reaction itself.

The catalytic species is identified as a Brønsted acid (e.g., HBF₄), which is generated in situ during the reaction. nih.govnih.gov The presence of this acid promotes the key steps in the reaction pathway, namely the α-diazenylation and the subsequent ring expansion. nih.govresearchgate.net The autocatalytic generation of the Brønsted acid is a key feature of this transformation, particularly in the case of indanones which are sufficiently acidic to participate in the initial steps that trigger the catalytic cycle. nih.govnih.gov

Table 2: N-Insertion and Ring Expansion of Indanones

ReactantsKey IntermediateProduct TypeCatalysis
Indanone, Aryl Diazonium SaltN-iminoaziridiniumIsoquinolinoneBrønsted Acid Autocatalysis

Mechanistic Elucidation of Ring Expansion to Isoquinolinone Derivatives

The transformation of this compound and its parent indanone structures into isoquinolinone derivatives represents a significant synthetic strategy. The mechanism of this ring expansion has been a subject of detailed investigation. Studies have revealed that the reaction is promoted by Brønsted acid, which can be generated autocatalytically during the process. The reaction proceeds through a sequential α-diazenylation of the indanone followed by a ring expansion. beilstein-journals.org

A key intermediate in this transformation is a proposed N-iminoaziridinium species. beilstein-journals.org The formation of this intermediate is a critical step that dictates the course of the ring expansion. To further probe the electronic effects on this transformation, a Hammett plot study was conducted. This study involved the preparation of several derivatives of the α-diazenyl ketone intermediate with varying substituents at the C5-position of the indanone ring. beilstein-journals.org

The results of the Hammett study indicated that electron-releasing groups at the C5-position, which can stabilize the benzylic cation at C1 through resonance, accelerate the rate of ring expansion. A linear free-energy relationship was observed with a ρ value of -1.3, signifying the development of a positive charge at the benzylic position in the transition state of the rate-determining step. beilstein-journals.org This finding supports a mechanism where the migration of the aryl group is involved in the ring expansion process. The variation of substituents on the aryl group of the diazonium salt also influences the reaction, further highlighting the electronic interplay within the reacting molecules. beilstein-journals.org This detailed mechanistic understanding allows for the rational design of substrates to optimize the synthesis of isoquinolinone scaffolds.

Transition Metal-Catalyzed Coupling Reactions

The diazonium group of this compound serves as a versatile functional handle for various transition metal-catalyzed coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer powerful methods for the derivatization of the indanone core.

Heck-Matsuda Reactions with Olefins

The Heck-Matsuda reaction utilizes arenediazonium salts as arylating agents for olefins, offering a valuable alternative to the traditional Heck reaction that employs aryl halides or triflates. wikipedia.org This reaction is typically catalyzed by palladium complexes and presents several advantages, including milder reaction conditions, the circumvention of phosphine (B1218219) ligands, and often faster reaction rates. wikipedia.org The general catalytic cycle is understood to involve the oxidative addition of the diazonium salt to a low-valent palladium species, followed by migratory insertion of the olefin, and finally, β-hydride elimination to afford the arylated olefin and regenerate the catalyst. wikipedia.org

While specific studies on the Heck-Matsuda reaction of this compound are not extensively documented, the general principles of this reaction are applicable. The reaction would involve the coupling of the indanone moiety to a variety of olefinic partners.

The substitution pattern on the arenediazonium salt significantly influences the efficiency of the Heck-Matsuda reaction. Research has shown that the position of substituents on the aromatic ring can have a pronounced effect on the reaction outcome. For instance, in some systems, ortho-substituted diazonium salts have been found to couple more efficiently with methyl acrylate (B77674) compared to their para-isomers. researchgate.netnih.gov

Furthermore, the electronic nature of the substituents plays a crucial role. In the coupling of phenol diazonium salts with styrenes, 4-hydroxy-substituted diazonium salts generally provide higher yields and fewer byproducts compared to their 4-methoxy-substituted counterparts. rsc.org Conversely, the reaction fails completely with 2- and 3-phenol diazonium salts, where the corresponding methoxy-substituted derivatives are more effective. rsc.org This suggests that for this compound, the electronic properties and steric environment around the diazonium group would be critical determinants of its reactivity in Heck-Matsuda couplings.

A summary of the influence of substituent position on the yield of Heck-Matsuda reactions is presented in the table below.

Substituent PositionRelative EfficiencyReference
orthoHigher researchgate.netnih.gov
paraLower researchgate.netnih.gov
4-hydroxyHigher (vs. 4-methoxy) rsc.org
2- and 3-hydroxyReaction fails rsc.org

In line with the principles of green chemistry, efforts have been made to develop more sustainable Heck-Matsuda reaction protocols. A significant advancement is the use of water as a solvent, which is an environmentally benign alternative to traditional organic solvents like THF or DMF. beilstein-journals.orgnih.gov The arylation of various alkenes has been successfully achieved in water, yielding good to quantitative amounts of the desired products. beilstein-journals.org

To further enhance the sustainability and efficiency of the reaction, microwave heating has been employed. beilstein-journals.org Microwave-assisted synthesis can significantly accelerate the reaction, leading to shorter reaction times and potentially improved yields. beilstein-journals.org The development of catalytic systems that are effective in aqueous media, such as those utilizing in situ formed palladium nanoparticles or supported palladium catalysts, represents a key area of research in making the Heck-Matsuda reaction a more sustainable synthetic tool. beilstein-journals.orgnih.gov

Palladium-Mediated Cross-Couplings (e.g., Negishi, Suzuki, Sonogashira analogues involving diazonium salts)

Beyond the Heck-Matsuda reaction, the diazonium group of this compound is a suitable electrophilic partner in a variety of other palladium-catalyzed cross-coupling reactions. These reactions, including analogues of the Suzuki-Miyaura, Negishi, and Sonogashira couplings, are fundamental for the construction of C-C bonds. libretexts.org

The general mechanism for these transformations involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the indanone diazonium salt with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl-type structure.

Negishi Coupling: In a Negishi-type coupling, an organozinc reagent would be used as the nucleophilic partner to couple with the indanone diazonium salt under palladium catalysis.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the indanone diazonium salt with a terminal alkyne. This reaction is typically catalyzed by a combination of palladium and copper catalysts.

While specific examples involving this compound in these named reactions are not prevalent in the literature, the established reactivity of arenediazonium salts in these transformations suggests the feasibility of such couplings for the functionalization of the indanone scaffold. The choice of reaction conditions, including the catalyst, ligands, base, and solvent, would be crucial for achieving successful outcomes.

Copper-Catalyzed Transformations (beyond Sandmeyer)

Copper-catalyzed reactions of diazonium salts have a long history, with the Sandmeyer reaction being a classic example. However, modern research has expanded the scope of copper-catalyzed transformations of arenediazonium salts far beyond these traditional reactions. These methods offer alternative and often complementary reactivity to palladium-catalyzed processes.

One notable example is the copper-catalyzed cross-coupling of aryl diazonium salts with isocyanides to produce arylcarboxyamides. researchgate.net This transformation proceeds under mild conditions and provides a direct route to amide-containing compounds. researchgate.net The application of this methodology to this compound would result in the formation of an N-substituted amide at the 5-position of the indanone ring.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

In-situ Spectroscopic Monitoring of Reaction Intermediates (e.g., Radical, Cationic Species)

The transient nature of 3-oxo-2,3-dihydro-1H-indene-5-diazonium necessitates in-situ monitoring to observe its formation and subsequent reactions. The diazotization of the precursor, 5-amino-1-indanone, can be followed using techniques that provide real-time structural and kinetic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking the progress of a reaction directly in the NMR tube. nih.gov By monitoring the disappearance of signals from the starting amine and the appearance of new signals corresponding to the diazonium cation, the kinetics of the diazotization can be determined. nih.gov This technique is crucial for optimizing reaction conditions and identifying any short-lived intermediates or side products.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Aryl diazonium salts can undergo single-electron transfer (SET) processes to form aryl radicals. nih.gov Time-resolved EPR spectroscopy is an essential technique for the direct detection and characterization of these paramagnetic radical intermediates. acs.org In the case of this compound, EPR could be used to study the formation of the 3-oxo-2,3-dihydro-1H-inden-5-yl radical upon N₂ loss, providing insight into the electronic structure and reactivity of this key intermediate in reactions like the Sandmeyer reaction. researchgate.netyoutube.com The study of radical cations of related aromatic systems by EPR provides a basis for interpreting these potential spectra. researchgate.net

A summary of in-situ techniques for monitoring diazonium salt reactions is presented below.

Spectroscopic TechniqueInformation ObtainedRelevant Intermediates
In-situ NMRReaction kinetics, identification of intermediates and products, structural elucidation of species in solution. nih.govnih.govDiazonium cation, subsequent substitution products.
Time-Resolved EPRDirect detection and structural characterization of paramagnetic species, understanding of radical pathways. acs.orgAryl radical cations, N-centered radicals. nih.govnih.gov

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structure Determination

While 1D NMR provides fundamental information, advanced NMR techniques are required to unambiguously determine the complex structure of this compound and its derivatives.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. For the indanone core, COSY would reveal the coupling network between the protons on the aliphatic part of the five-membered ring. HSQC would correlate the proton signals directly to their attached carbon atoms, and HMBC would establish long-range (2-3 bond) correlations, confirming the connectivity between the carbonyl group, the aromatic ring, and the diazonium functional group. Such 2D NMR experiments have been successfully used to ascertain the stereochemistry and full structure of substituted indanone derivatives. whiterose.ac.ukutah.edu

Multinuclear NMR (¹⁵N NMR): Given the central role of the diazonium group, ¹⁵N NMR spectroscopy would be particularly insightful. The chemical shifts of the two nitrogen atoms in the -N₂⁺ group are highly characteristic and sensitive to the electronic environment. researchgate.net This technique can help distinguish between the diazonium form and other potential isomers or decomposition products like azo compounds. researchgate.net

Solid-State NMR (ssNMR): For diazonium salts that can be isolated as stable solids (often as tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salts), solid-state NMR can provide structural information in the absence of a single crystal for X-ray diffraction. It can reveal details about the polymorphism, molecular packing, and the local environment of the atoms in the solid state. researchgate.net

The table below shows expected NMR data for the core structure, based on related indanone compounds.

NucleusTechniqueExpected Chemical Shift (ppm) / Correlation
¹H1D NMR, COSYAromatic protons (7.5-8.5 ppm), CH₂ protons adjacent to carbonyl (2.8-3.2 ppm), CH₂ protons at C2 (2.5-2.9 ppm). utah.edu
¹³C1D NMR, HSQC/HMBCCarbonyl carbon (~200 ppm), Aromatic carbons (120-150 ppm), Carbon bearing diazonium group (~125 ppm), Aliphatic carbons (30-40 ppm). utah.edu
¹⁵N1D NMRCharacteristic signals for the N≡N group, highly dependent on the counter-ion and solvent environment. researchgate.net
2D NMRHSQC, HMBCCorrelations would confirm the C-H framework and the placement of the carbonyl and diazonium groups on the indanone scaffold. whiterose.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy is a rapid and effective method for identifying key functional groups and monitoring the progress of the diazotization reaction.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the diazonium group (–N≡N⁺). This peak typically appears in the range of 2100-2300 cm⁻¹. ifremer.fr The disappearance of the N-H stretching bands of the precursor amine (around 3300-3500 cm⁻¹) and the appearance of this strong diazonium band would clearly indicate the formation of the desired product. The carbonyl (C=O) stretch of the indanone core would be expected around 1700-1720 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is also highly effective for detecting the diazonium group. The –N=N– stretch in azo compounds, which are potential side products, is also readily observed in Raman spectra, typically in the 1400-1460 cm⁻¹ region, allowing for differentiation from the diazonium species. researchgate.net The symmetric nature of the N≡N stretch makes it particularly Raman active. ifremer.fr

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
N≡N⁺ Stretch2100 - 2300 (strong)2100 - 2300
C=O Stretch1700 - 1720 (strong)1700 - 1720
Aromatic C=C1500 - 1600 (medium)1500 - 1600
N-H Stretch (Amine)3300 - 3500 (disappears)-
-N=N- (Azo)~1450 (if formed)1400 - 1460

Mass Spectrometry for High-Resolution Product Identification and Mechanistic Fragment Analysis

Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation pathways of a molecule, which can be used for both identification and mechanistic studies.

Electrospray Ionization (ESI-MS): For a charged species like a diazonium salt, ESI is the ideal ionization technique. A high-resolution ESI-MS analysis would provide the exact mass of the 3-oxo-2,3-dihydro-1H-inden-5-diazonium cation, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the parent ion in a tandem mass spectrometer would reveal characteristic fragmentation patterns. The most notable fragmentation for aryl diazonium salts is the facile loss of a neutral nitrogen molecule (N₂, 28 Da) to form the corresponding aryl cation. scite.ai This fragmentation is a key diagnostic tool and provides insight into the stability of the resulting cation. scite.ai Other fragmentation pathways for the indanone core, such as the loss of CO (28 Da), could also be observed. libretexts.orgmiamioh.edu

Ion (m/z)Description
[M]⁺Molecular ion of the this compound cation.
[M - N₂]⁺Fragment resulting from the characteristic loss of dinitrogen, forming the 3-oxo-2,3-dihydro-1H-inden-5-yl cation. scite.ai
[M - N₂ - CO]⁺Subsequent fragmentation involving the loss of carbon monoxide from the indanone ring. miamioh.edu

X-ray Crystallography for Precise Molecular Architecture and Conformational Studies

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. However, obtaining a suitable single crystal of an unstable diazonium salt is extremely challenging.

Typically, stable salts are prepared using counter-ions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). If a crystal structure of this compound tetrafluoroborate could be obtained, it would reveal the precise geometry of the indanone ring system and the diazonium group. The C-N and N≡N bond lengths would be of particular interest, providing experimental validation of the electronic structure. Studies on other stable diazonium salts show a nearly linear C-N-N arrangement. researchgate.net The crystal packing would also reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that might influence the salt's stability and reactivity in the solid state. nih.gov

Structural ParameterExpected Value/ObservationSignificance
C-N-N bond angleClose to 180°Confirms the linear geometry typical of diazonium groups. researchgate.net
N≡N bond lengthApproximately 1.10 ÅIndicative of a true triple bond.
C-N bond lengthShorter than a typical C-N single bondSuggests some degree of double bond character due to resonance with the aromatic ring. youtube.com
Indanone RingLikely to be nearly planar, with slight puckering in the five-membered ring.Provides information on the overall conformation of the molecule.
Crystal PackingInteractions with the counter-ion (e.g., BF₄⁻) would be observed, stabilizing the crystal lattice.Helps to understand the solid-state stability and properties of the salt. nih.gov

Theoretical and Computational Investigations of 3 Oxo 2,3 Dihydro 1h Indene 5 Diazonium Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structures and energetic properties of organic molecules, including complex species like diazonium salts. mdpi.com Calculations can provide a detailed picture of the electron distribution and stability of 3-oxo-2,3-dihydro-1H-indene-5-diazonium.

A critical aspect of diazonium salt chemistry is their propensity to undergo decomposition, primarily through the loss of dinitrogen (N₂), which is a thermodynamically highly favorable process. libretexts.org Computational studies on various arenediazonium salts have elucidated the energetic profiles of these decomposition pathways. The stability of arenediazonium salts is significantly influenced by the counter-ion and the substitution pattern on the aromatic ring. wikipedia.orgresearchgate.net For instance, benzenediazonium (B1195382) tetrafluoroborate (B81430) is relatively stable, whereas phenyldiazonium chloride can be explosive in its dry state. wikipedia.org

The decomposition can proceed through either a heterolytic or homolytic cleavage of the C-N bond. In the heterolytic pathway, an aryl cation is formed, while the homolytic pathway generates an aryl radical. DFT calculations can model the transition states for both processes and determine the activation barriers, thereby predicting the more likely decomposition route under different conditions. For this compound, the presence of the electron-withdrawing keto group is expected to influence the stability of the resulting intermediates.

Table 1: Representative Calculated Decomposition Energies for Substituted Arenediazonium Salts (Note: This table presents generalized data for analogous compounds to illustrate the principles, as specific data for this compound is not readily available in the literature.)

Substituent (para- to -N₂⁺)Decomposition Enthalpy (kJ/mol)Decomposition Onset Temperature (°C)
-NO₂120.5118.3
-Cl135.2141.7
-H142.1155.2
-CH₃148.9162.5
-OCH₃155.4168.1

This data is illustrative and compiled from general findings on the thermal stability of arenediazonium tetrafluoroborates. researchgate.net

Substituents on the aryl ring play a crucial role in modulating the reactivity of diazonium salts. nih.govresearchgate.net Electron-donating groups (EDGs) increase the electron density on the ring and the diazonium group, which can stabilize the salt but may decrease its electrophilicity in coupling reactions. Conversely, electron-withdrawing groups (EWGs), such as the carbonyl group in this compound, enhance the electrophilic character of the diazonium cation, making it more susceptible to nucleophilic attack. wikipedia.org

DFT studies can quantify these effects by calculating parameters such as atomic charges, electrostatic potentials, and frontier molecular orbital energies. For example, a Hammett analysis, which correlates reaction rates with substituent constants (σ), can be computationally modeled to predict reactivity trends. A recent study on the N-insertion of diazonium salts into indanones demonstrated a linear correlation between the reaction rate and the Hammett parameter σ for substituents on the indanone ring, indicating that electron-donating groups on the indanone accelerate the reaction. researchgate.net

Mechanistic Pathway Elucidation through Transition State Calculations

Transition state theory, combined with DFT calculations, is a powerful approach to map out the detailed mechanisms of chemical reactions. researchgate.net By locating the transition state structures and calculating their energies, it is possible to determine the activation energies and rate-determining steps of complex reaction sequences.

For this compound, several key reactions can be envisaged, including diazo coupling and intramolecular cyclizations or rearrangements. A particularly relevant reaction is the N-insertion into the indanone ring, which can lead to the formation of isoquinolinone frameworks. researchgate.netresearchgate.net

Computational studies can generate the free energy profiles for such reactions. For the N-insertion into indanones, it has been proposed that the reaction proceeds via an initial α-diazenylation, followed by a ring expansion through an N-iminoaziridinium intermediate. researchgate.net DFT calculations can model each intermediate and transition state along this pathway, providing a comprehensive understanding of the reaction mechanism.

Table 2: Calculated Free Energy Barriers for a Model N-Insertion Reaction (Note: This table is based on a model system and illustrates the type of data obtained from transition state calculations.)

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
ReactantsIndanone + Diazonium Salt0.0
Step 1α-diazenylation Transition State+15.2
α-diazenyl Indanone-5.7
Step 2Ring Expansion Transition State+12.8
ProductIsoquinolinone-25.1

This data is hypothetical and based on the general principles of N-insertion reactions discussed in the literature. researchgate.net

The solvent environment can have a profound impact on the kinetics and thermodynamics of reactions involving charged species like diazonium salts. acs.org Explicit or implicit solvation models can be incorporated into DFT calculations to account for these effects. For instance, the decomposition of diazonium salts can be influenced by the solvent's polarity and its ability to stabilize the resulting ions or radicals.

In reactions such as N-insertion or coupling, the solvent can affect the stability of intermediates and transition states, thereby altering the reaction rates and product distributions. Computational modeling of solvation effects is crucial for bridging the gap between gas-phase calculations and experimental observations in solution.

Prediction of Reactivity Patterns via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of chemical species. nih.govresearchgate.net The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of how a molecule will interact with other reagents.

For this compound, the LUMO is expected to be localized on the diazonium group, highlighting its electrophilic character and its susceptibility to attack by nucleophiles. The HOMO, on the other hand, would likely have significant contributions from the indanone ring system. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

FMO analysis can be used to rationalize the regioselectivity of coupling reactions. The sites with the largest LUMO coefficients are the most likely points of nucleophilic attack. In the case of this compound, this would be the terminal nitrogen atom. In reactions where the indanone moiety acts as a nucleophile, the HOMO distribution would indicate the most reactive sites for electrophilic attack.

Molecular Dynamics Simulations for Solvent-Substrate Interactions

The primary objective of MD simulations in this context would be to elucidate the structure and dynamics of the solvation shell around the this compound cation. This involves characterizing the arrangement of solvent molecules, the strength of their interactions, and the timescale of their exchange between the first solvation shell and the bulk solvent.

Hypothetical Research Findings and Data Tables:

To illustrate the type of insights that would be sought from such a study, we can consider a hypothetical MD simulation of this compound in a common polar solvent such as water. The simulation would typically involve placing a single diazonium cation in a box of several thousand water molecules and solving Newton's equations of motion for all atoms over a period of nanoseconds.

Analysis of the Solvation Shell:

A key analysis would be the calculation of radial distribution functions (RDFs), g(r), which describe the probability of finding a solvent atom at a certain distance from a specific atom of the solute. For instance, the RDF between the nitrogen atoms of the diazonium group and the oxygen atom of water would reveal the structure of the hydration shell around the reactive center of the molecule.

Table 1: Hypothetical Radial Distribution Function (g(r)) Maxima and Coordination Numbers for this compound in Water
Atomic PairFirst Peak Maximum (Å)First Minimum (Å)Coordination Number
Ndiazonium - Owater2.83.54-5
Ocarbonyl - Hwater1.92.62-3

This hypothetical data suggests that the diazonium group is solvated by approximately 4-5 water molecules in its immediate vicinity, with a likely hydrogen bonding interaction. The carbonyl group would also be expected to form hydrogen bonds with 2-3 water molecules.

Interaction Energies:

Another critical piece of information derived from MD simulations is the interaction energy between the solute and the solvent. This provides a quantitative measure of the strength of the solvation.

Table 2: Hypothetical Average Interaction Energies of this compound with Water
Interaction TypeAverage Energy (kcal/mol)
Total Solute-Solvent Interaction Energy-50.5
Diazonium Group - Water Interaction Energy-25.2
Carbonyl Group - Water Interaction Energy-15.8
Aromatic Ring - Water Interaction Energy-9.5

Solvent Dynamics:

The dynamics of the solvent molecules in the first solvation shell can be characterized by their residence time. A longer residence time implies a more stable and structured solvation shell.

Table 3: Hypothetical Mean Residence Times of Water Molecules in the First Solvation Shell
Solvation SiteMean Residence Time (ps)
Around Diazonium Group10.2
Around Carbonyl Group5.7

The longer residence time around the diazonium group would be consistent with the stronger electrostatic interactions at this site.

Strategic Applications in Organic Synthesis and Materials Science

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The diazonium group on the indene (B144670) scaffold is a gateway to a multitude of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic structures. Its ability to be replaced by various nucleophiles or to participate in cyclization reactions allows chemists to introduce functionality and build new ring systems onto the indanone framework. chemistrysteps.comyoutube.com

Synthesis of Indenopyridazines and Related Nitrogen Heterocycles

The 3-Oxo-2,3-dihydro-1H-indene-5-diazonium salt is a promising precursor for the synthesis of indenopyridazines, a class of fused nitrogen-containing heterocycles. While direct, one-step cyclization from the diazonium salt is not the most common route, the diazonium group's true utility lies in its conversion to other functionalities that can then undergo cyclization. For instance, the diazonium salt can be used in azo coupling reactions with active methylene (B1212753) compounds. nih.gov The resulting arylazo intermediate, containing the indanone core, can then undergo an intramolecular condensation reaction to form the pyridazine (B1198779) ring fused to the indene system.

General strategies for forming pyridazin-3-one derivatives often involve the reaction of arylhydrazones with dicarbonyl compounds or their equivalents. nih.gov By reducing the this compound salt to the corresponding hydrazine, it can be used as a key building block in these established synthetic pathways. Furthermore, the synthesis of related fused triazine systems, such as pyrazolo[3,4-d] researchgate.netifremer.fracs.orgtriazines, has been achieved through the cyclative cleavage of triazene (B1217601) precursors, which are themselves synthesized from diazonium salts. beilstein-journals.org This highlights the potential of the indene diazonium salt to access a variety of nitrogen-rich heterocyclic systems through multi-step sequences.

Table 1: Potential Reactions for Heterocycle Synthesis

Precursor Class Reaction Type Potential Product from Indene Diazonium Core
Aryl Diazonium Salt Azo Coupling & Cyclization Indenopyridazinone
Aryl Hydrazine Condensation with 1,3-dicarbonyls Indenyl-substituted Pyrazole

Access to Spiro Compounds and Fused Ring Systems

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The this compound salt serves as an excellent scaffold for accessing spiro[indene-heterocycle] systems. The synthetic strategy often involves converting the diazonium group into another reactive handle that can participate in a cycloaddition or annulation reaction.

For example, the diazonium group can be replaced with an azide (B81097) (N₃) via treatment with sodium azide. The resulting 5-azido-1-indanone is a perfect substrate for [3+2] cycloaddition reactions, such as the Huisgen cycloaddition with alkynes, to form spiro[indene-triazole] compounds. Alternatively, modern synthetic methods for creating spiro-oxazolidines involve the [3+2] annulation of azadienes or the Staudinger reaction between a ketene (B1206846) and an imine. nih.govrsc.org The indene diazonium salt allows for the introduction of functional groups (e.g., amines, aldehydes) onto the indene ring after initial conversion, thereby creating the precursors needed for these powerful spirocyclization strategies. The synthesis of spiro-isoxazolines fused to an indanone core has also been demonstrated through 1,3-dipolar cycloaddition reactions. researchgate.net

Precursor for Functional Materials

Beyond its role in synthesizing discrete molecules, this compound is a valuable precursor for creating functional materials, particularly through the modification of surfaces. The spontaneous or electrochemically-induced reaction of diazonium salts with various substrates allows for the formation of highly stable, covalently bound organic thin films. nih.gov

Surface Modification of Gold Nanostructures and Substrates

Aryldiazonium salts are premier agents for the functionalization of gold surfaces, including both flat substrates and gold nanoparticles (AuNPs). mdpi.com The process, known as grafting, typically involves the reduction of the diazonium salt at the gold surface. This reduction leads to the cleavage and release of a dinitrogen molecule (N₂) and the formation of a highly reactive aryl radical. nih.gov This radical then forms a strong, covalent carbon-gold (C-Au) bond with the surface. acs.org

This covalent attachment results in organic layers that are significantly more robust and stable than those formed by traditional thiol-based self-assembled monolayers (SAMs). researchgate.net The 3-oxoindanone moiety offers specific functionality—a ketone group and a rigid aromatic system—that can be used to impart desired chemical and physical properties to the gold surface, such as altering its hydrophilicity or providing a site for further chemical reactions. This surface functionalization is critical for applications in biosensors, catalysis, and nanoelectronics. nih.govmdpi.com The grafting can be achieved through simple chemical immersion (spontaneous grafting) or via electrochemical methods, which allow for precise control over the thickness and morphology of the resulting organic film. ifremer.frresearchgate.net

Table 2: Comparison of Surface Modification Methods

Method Driving Force Bond Type Resulting Film Stability
Diazonium Grafting Chemical/Electrochemical Reduction Covalent (Au-C) acs.org High

| Thiol Self-Assembly | Chemisorption | Coordinative (Au-S) | Moderate |

Development of "Diazonics" for Advanced Materials

The science and technology centered on creating novel materials from aryldiazonium salts has been termed "diazonics". acs.org This field leverages the unique reactivity of the diazonium group to construct functional surfaces and materials with tailored properties. This compound is an ideal candidate for use in diazonics due to the rich chemistry of its indanone core.

By grafting this molecule onto conductive or semiconductive surfaces, materials with unique electronic and optical properties can be developed. The conjugated system of the indene ring and the polar ketone group can influence the work function and surface energy of the substrate. These modified surfaces have potential applications in molecular electronics, where organic layers are used as components in transistors or memory devices. nih.gov Furthermore, the ability to create robust, covalently bound layers on materials like gold, carbon, and various oxides opens up possibilities for developing new catalysts, highly stable anti-corrosion coatings, and advanced platforms for immobilizing biological molecules for sensing applications. researchgate.netnih.gov

Integration into Polymer Architectures for Specific Functionalities

Following an extensive review of publicly available scientific literature and chemical databases, there is no specific information available regarding the integration of This compound into polymer architectures for specific functionalities.

Research on related compounds, such as other indanone derivatives and various diazonium salts, suggests potential pathways and applications where such a functionalized monomer could theoretically be employed. For instance, indanone-containing polymers have been investigated for their optical and electronic properties. nih.gov Indanone derivatives are recognized for their utility in creating organic functional materials. jazanu.edu.sa

Diazonium salts, in a general context, are well-known for their ability to be grafted onto surfaces to modify their properties and to participate in polymerization reactions. google.com They are versatile compounds in organic synthesis, often used as intermediates. jazanu.edu.sa For example, they can be used to create azo compounds, which are known for their color and are used as dyes. arkat-usa.org The diazonium group is a strong electron-withdrawing group, a property that can influence the electronic characteristics of molecules and polymers in which it is incorporated. sigmaaldrich.com

The synthesis of polymers with specific functionalities often involves the use of monomers that have reactive groups. Diazonium salts are known to react with various nucleophiles and can be used to form covalent bonds with other molecules, which is a fundamental concept in polymer chemistry. arkat-usa.orgshaalaa.com The process of diazotization, which converts a primary aromatic amine to a diazonium salt, is a standard procedure in organic synthesis. sigmaaldrich.com

While the specific application of This compound in polymer science is not documented in the searched resources, the broader fields of polymer chemistry and material science continue to explore novel monomers for advanced applications. The unique combination of the indanone core and the reactive diazonium group in this compound could hypothetically offer interesting properties to a polymer, such as photosensitivity, which is a known characteristic of some diazonium compounds. However, without specific research data, any potential application remains speculative.

Further research and synthesis efforts would be required to explore and determine the actual behavior and potential benefits of incorporating This compound into polymer chains.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The reactivity of diazo compounds is often controlled by transition metal catalysts. Future research should focus on developing novel catalytic systems to control the selectivity and improve the sustainability of reactions involving 3-oxo-2,3-dihydro-1H-indene-5-diazonium.

Lewis Acid Catalysis: Inspired by the use of scandium(III) triflate in promoting cycloadditions of other diazo compounds, research into chiral scandium catalysts could enable enantioselective transformations of diazoindanones. rsc.org These systems could be applied to reactions such as [3+2] cycloadditions to afford chiral spiro-indanone derivatives.

Conformationally Dynamic Catalysts: The development of catalysts with flexible, responsive structures could allow for switchable reactivity, where a single catalyst can be prompted to produce different products from the same diazoindanone precursor. rsc.org This approach would represent a significant advance in reaction efficiency and complexity generation.

Sustainable Metal Catalysts: While rhodium and palladium are effective, exploring catalysts based on more abundant and less toxic metals like iron or copper is crucial for sustainable chemistry. The development of iron-porphyrin complexes, for example, could offer a greener alternative for carbene transfer reactions.

A summary of potential catalytic systems is presented in Table 1.

Catalyst TypePotential Application with DiazoindanoneAnticipated Advantage
Chiral Scandium(III)Asymmetric [3+2] CycloadditionsHigh enantioselectivity in the synthesis of chiral spiro-indanones
Dynamic Rhodium ComplexesSwitchable Catalysis (e.g., cyclopropanation vs. X-H insertion)Access to multiple product classes from a single precursor
Iron-Porphyrin ComplexesSustainable Carbene Transfer ReactionsReduced cost and environmental impact compared to noble metals

Exploration of Photoredox and Electrochemical Approaches for Diazoindanone Transformations

Visible-light photoredox catalysis and electrochemistry offer powerful, mild, and often novel ways to initiate reactions of diazo compounds, moving beyond traditional thermal or metal-catalyzed methods. acs.orgnih.gov

Photoredox-Mediated Radical Generation: The diazo group can be reduced by an excited photocatalyst to generate a radical intermediate. acs.org This opens up a host of transformations not accessible through carbene chemistry. For this compound, this could enable radical-based C-H functionalization of heterocycles or the formation of new C-C bonds under exceptionally mild conditions. acs.orgnih.gov

Electrochemical Reduction: The electrochemical reduction of aryldiazonium salts is a well-established method for generating aryl radicals. rsc.org Applying this to the indanone-diazonium salt could allow for the controlled grafting of the indanone moiety onto conductive surfaces, creating novel functional materials or biosensors. nih.govresearchgate.net Furthermore, electrochemical methods could be employed for synthetic transformations like the Sandmeyer reaction under milder, reagent-free conditions. rsc.org

Asymmetric Synthesis Utilizing Chiral Indanone-Diazonium Derivatives

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical chemistry, as different enantiomers can have vastly different biological activities. acs.org Future work should explore the synthesis of chiral derivatives of this compound and their application in asymmetric synthesis.

Chiral Pool Synthesis: Starting from a known chiral indanone derivative, diazotization could provide a direct route to an enantiopure indanone-diazonium salt. This chiral building block could then be used in various transformations, transferring its stereochemistry to the final product.

Asymmetric Catalysis: A prochiral indanone could be functionalized using a chiral catalyst in the presence of a diazo transfer reagent to generate a chiral diazoindanone. Alternatively, reactions of an achiral indanone-diazonium salt with a prochiral substrate could be rendered asymmetric through the use of a chiral catalyst, such as a chiral N,N'-dioxide cobalt(II) complex, which has been successful in other diazo-based reactions. nih.gov

Computational Design of Next-Generation Indanone-Based Diazonium Reagents

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity and stability of chemical compounds. researchgate.net

Stability and Reactivity Prediction: DFT calculations can be used to predict the thermal stability of this compound and its derivatives. mdpi.comresearchgate.net This is crucial, as diazonium salts can be thermally labile and potentially explosive. at.ua By understanding the electronic effects of substituents on the indanone ring, more stable yet reactive reagents can be designed.

Mechanism Elucidation: Computational studies can provide detailed insights into the transition states of reactions involving diazoindanones. mdpi.com This knowledge can be used to rationalize observed selectivities and to design catalysts and substrates that favor a desired reaction pathway. For example, DFT could be used to model the cycloaddition reactions of diazoindanones to predict diastereoselectivity. mdpi.com

Table 2 presents a hypothetical comparison of computationally predicted properties for substituted diazoindanones.

Substituent at C-6Calculated Decomposition Onset (°C)Predicted Reactivity in Cycloaddition (Relative Rate)
-H1351.0
-NO21550.7
-OCH31201.5

Integration with Flow Chemistry for Scalable Synthesis and Reaction Control

Flow chemistry, where reactions are performed in continuous streams within a reactor, offers significant advantages in terms of safety, scalability, and control, particularly for hazardous reagents like diazo compounds. rsc.org

Enhanced Safety: The in-situ generation of this compound in a flow reactor would prevent the accumulation of large quantities of this potentially explosive intermediate, significantly improving the safety of the process. rsc.org

Scalability: Flow chemistry allows for the straightforward scaling of reactions by simply running the system for a longer duration. nih.gov This would be invaluable for the industrial production of fine chemicals derived from diazoindanones.

Precise Reaction Control: The superior heat and mass transfer in flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to higher yields, improved selectivities, and access to reaction pathways that are difficult to control in traditional batch reactors.

Table 3 provides a hypothetical comparison of a reaction involving this compound in batch versus flow conditions.

ParameterBatch SynthesisFlow Synthesis
Reaction Scale1 g>100 g/day
SafetyRisk of accumulation of hazardous diazonium saltIn-situ generation and consumption minimizes risk
Temperature ControlPotential for hot spotsExcellent heat transfer, precise temperature profile
Yield75%92%
Byproduct Formation15%<5%

Q & A

Q. What synthetic routes are recommended for preparing 3-Oxo-2,3-dihydro-1H-indene-5-diazonium, and how can reaction conditions optimize yield?

The synthesis typically involves diazotization of a 5-aminoindanone precursor under acidic conditions (e.g., HCl/NaNO₂) at 0–5°C to stabilize the diazonium intermediate. Post-synthesis, purity is enhanced via recrystallization in ethanol or chloroform, as demonstrated in analogous diazenyl-indanone syntheses. Controlled pH and low temperatures prevent premature decomposition .

Q. Which spectroscopic methods are critical for characterizing this compound?

1H/13C NMR confirms proton/carbon environments (e.g., aromatic protons, diazonium N⁺=N). FT-IR identifies functional groups (C=O at ~1700 cm⁻¹, N=N⁺ at ~2200 cm⁻¹). Mass spectrometry validates molecular weight, while X-ray crystallography resolves bond lengths/angles, as shown in indanone derivatives with R-factors <0.1 .

Q. What precautions are essential for handling and storing this compound?

Store at −20°C under inert gas (N₂/Ar) to prevent thermal or photolytic degradation. Use amber glassware to avoid light exposure, and employ anhydrous solvents (e.g., dry DMF) during reactions to minimize hydrolysis. Safety protocols for related indene derivatives recommend immediate use post-synthesis .

Advanced Research Questions

Q. How do non-classical hydrogen bonds influence the crystal packing of this compound?

C—H⋯O interactions form supramolecular chains (e.g., C(6) motifs along [010] axis), stabilizing crystal lattices. X-ray diffraction (MoKα radiation, Rint <0.05) reveals these bonds with d(H⋯O) ~2.5 Å. Refinement parameters (wR(F²) <0.25) validate electron density maps, critical for understanding thermal stability .

Q. What methodologies evaluate the electronic properties of this compound in optoelectronic materials?

Density functional theory (DFT) calculates HOMO-LUMO gaps (~2.5 eV), while UV-Vis spectroscopy identifies absorption maxima (λmax ~450 nm). The diazonium group enhances electron affinity, making it suitable for non-fullerene acceptors (NFAs) in organic photovoltaics, as seen in INIC-based materials .

Q. How can dynamic kinetic resolution (DKR) enable enantioselective synthesis of derivatives?

Combine CAL-B lipase with TBD base to achieve >95% enantiomeric excess (ee). The enzyme selectively hydrolyzes one enantiomer, while TBD racemizes the substrate in situ. This method, validated for indene carboxylates, maintains reaction equilibrium and shortens synthesis times .

Q. What strategies assess biological activity of metal complexes derived from this compound?

Chelate this compound with 3d metals (e.g., Cu²⁺, Zn²⁺) and test antimicrobial activity via agar diffusion (MIC ≤25 µg/mL). Spectrophotometric titration (λ = 300–600 nm) confirms metal-ligand stoichiometry (e.g., 1:2 for Zn²⁺) .

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